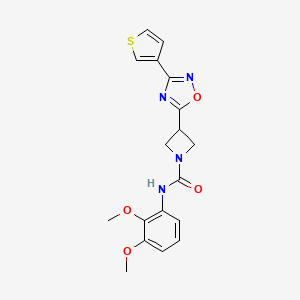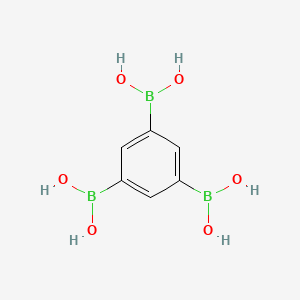
Benzene-1,3,5-triyltriboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3,5-triyltriboronic acid is a useful research compound. Its molecular formula is C6H9B3O6 and its molecular weight is 209.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
Benzene-1,3,5-triyltriboronic acid and its derivatives have been utilized in various synthetic pathways. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages like excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012). Additionally, 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, a fluorescent chemo-sensor synthesized from 1,3,5-tris(4′-aminophenyl)benzene, has demonstrated selective fluorescence quenching in the presence of picric acid (Vishnoi et al., 2015).
Material Science
In material science, the use of this compound derivatives has led to the development of robust materials. For example, 1,3,5-Tris(4-phosphonophenyl)benzene has been synthesized for the preparation of a zirconium phosphonate with a honeycomb-like structure, noted for its thermal stability and hydrolysis resistance (Taddei et al., 2014).
Supramolecular Chemistry
This compound and its derivatives also find applications in supramolecular chemistry. Benzene-1,3,5-tri-p-phenylphosphonic acid, a novel compound for this domain, was shown to form a crystalline salt with p-dimethylaminopyridine (DMAP), showcasing a supramolecular structure featuring organic domains stabilized by hydrogen bonds and π-stacking (Beckmann et al., 2008).
Pharmaceutical and Organic Synthesis
The derivatives of this compound play a significant role in pharmaceutical and organic synthesis. For instance, benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 was prepared as a hybrid organosilica for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, important in pharmaceutical development (Nikooei et al., 2020).
Mechanism of Action
Target of Action
Benzene-1,3,5-triyltriboronic acid primarily targets various ligands to synthesize COFs . The compound’s interaction with these ligands forms the basis of its mode of action.
Mode of Action
The compound interacts with its targets through several reactions. These include a dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides . These interactions result in changes that are integral to the compound’s function.
Biochemical Pathways
The compound affects several biochemical pathways. The dehydration reaction with boronic acids leads to the formation of boroxine linkers. The boronate esterification with diols produces boronate ester linkers. The Suzuki cross-coupling reaction with aryl halides is another pathway that the compound affects . The downstream effects of these pathways are crucial to the compound’s overall function.
Pharmacokinetics
The compound’s storage conditions suggest that it may have specific requirements for stability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to synthesize COFs through its interactions with various ligands . These effects are integral to the compound’s function and efficacy.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It is stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and the presence of certain gases.
Biochemical Analysis
Biochemical Properties
Benzene-1,3,5-triyltriboronic acid interacts with various ligands to synthesize COFs . These reactions include dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with various ligands to synthesize COFs . These reactions include dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Properties
IUPAC Name |
(3,5-diboronophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUYXOLMQYLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)B(O)O)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9B3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-21-4 |
Source


|
| Record name | Benzene-1,3,5-triyltriboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
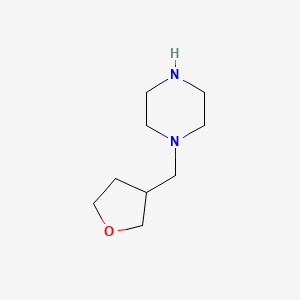
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)
![N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2435264.png)
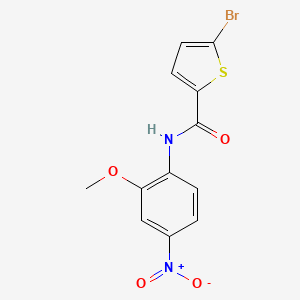
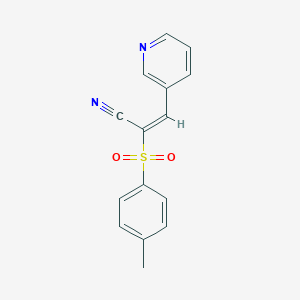
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)
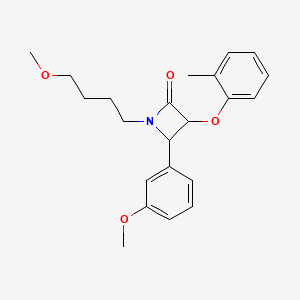
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)
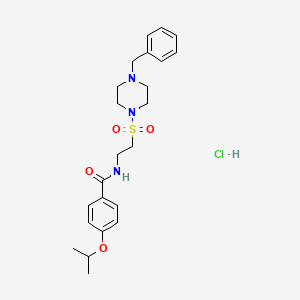
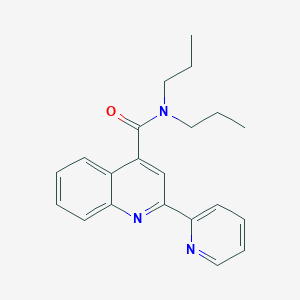
![N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2435279.png)
